molecular formula C15H16N2O4S B3387109 N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 790271-22-6

N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No.: B3387109
CAS No.: 790271-22-6
M. Wt: 320.4 g/mol
InChI Key: JAODYQUJLOXKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a sulfonamide derivative featuring a seven-membered benzodioxepine ring fused to a benzene core. The molecule includes a sulfonamide group (-SO₂NH₂) at the 7-position of the benzodioxepine, linked to a 4-aminophenyl substituent. This structure combines lipophilic (benzodioxepine) and polar (sulfonamide, aminophenyl) moieties, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c16-11-2-4-12(5-3-11)17-22(18,19)13-6-7-14-15(10-13)21-9-1-8-20-14/h2-7,10,17H,1,8-9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAODYQUJLOXKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)N)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001170496
Record name N-(4-Aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001170496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790271-22-6
Record name N-(4-Aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-7-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790271-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepin-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001170496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps:

    Formation of the Benzodioxepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzodioxepine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxepine intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Aminophenyl Group: The final step involves the coupling of the aminophenyl group to the benzodioxepine-sulfonamide intermediate. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines or thiols under specific conditions.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although detailed studies are required to confirm these properties.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

N-[(R)-1-benzofuran-2-yl(phenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide ()

  • Structure: Features a benzofuran-phenylmethyl group instead of 4-aminophenyl.
  • Properties: Larger molecular weight (C₂₄H₂₁NO₅S; MW = 435.49) compared to the target compound (estimated C₁₆H₁₆N₂O₄S; MW ~ 340.38). The bulky substituent may reduce membrane permeability but enhance target specificity .

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide ()

  • Structure : Includes a dihydrobenzodioxin and hydroxyethyl group.
  • Properties: Higher molecular weight (407.44) and additional oxygen atoms may improve solubility.

Carboxamide Derivatives of Benzodioxepine

N-(4-cyanophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide () replaces the sulfonamide with a carboxamide (-CONH₂) and a cyanophenyl group. Key contrasts:

  • Polarity : The carboxamide is less acidic than the sulfonamide, altering ionization and bioavailability.
  • Substituent Effects: The electron-withdrawing cyano group (-CN) on the phenyl ring may reduce metabolic degradation compared to the amino group (-NH₂) .

Heterocyclic Sulfonamides with Divergent Cores

Apararenone (N-(4-(4-Fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanesulfonamide) ()

  • Structure : Benzoxazin core with a fluorophenyl group and methanesulfonamide.
  • Activity : Approved as a mineralocorticoid receptor antagonist, demonstrating the therapeutic relevance of sulfonamide-heterocycle hybrids. The fluorine atom enhances metabolic stability .

N-[2-(2-Pyridinyl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide ()

  • Structure : Pyridinyl ethyl substituent introduces a basic nitrogen.
  • Properties: Improved aqueous solubility due to the pyridine ring, contrasting with the aminophenyl group’s moderate solubility .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Substituent Molecular Formula Molecular Weight Key Features
Target Compound Benzodioxepine 4-aminophenyl C₁₆H₁₆N₂O₄S ~340.38 Sulfonamide, NH₂ for H-bonding
N-(4-(benzothiazole-2-yl)phenyl) derivative Benzothiazole Varied sulfonamides Variable Variable Planar aromatic core
Compound Benzodioxepine Benzofuran-phenylmethyl C₂₄H₂₁NO₅S 435.49 Bulky, lipophilic substituent
Apararenone Benzoxazin 4-Fluorophenyl C₁₇H₁₇FN₂O₄S 364.39 Fluorine for stability

Biological Activity

N-(4-Aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, also known by its CAS number 790271-22-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C15H16N2O4SC_{15}H_{16}N_{2}O_{4}S with a molecular weight of 320.36 g/mol. The structure features a benzodioxepine core which is often associated with various biological activities.

Research indicates that sulfonamide derivatives often exhibit a range of biological activities including:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis.
  • Antitumor Activity : Some studies suggest that compounds similar to this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Biological Activity Overview

Biological ActivityMechanismReferences
AntimicrobialInhibition of folic acid synthesis
AntitumorInduction of apoptosis; G2/M phase arrest
Anti-inflammatoryInhibition of inflammatory pathways

Case Studies and Research Findings

  • Antitumor Studies : A study highlighted the potential of sulfonamide hybrids in cancer therapy. It demonstrated that certain sulfonamide derivatives could inhibit histone deacetylases (HDACs), leading to significant antiproliferative effects against various cancer cell lines . This suggests that this compound could be explored further as a lead compound in developing HDAC inhibitors.
  • Antimicrobial Efficacy : Another review focused on the design and synthesis of sulfonamide hybrids that showed enhanced antibacterial and antifungal activities compared to traditional sulfonamides. These findings emphasize the importance of structural modifications in enhancing biological efficacy .
  • Computational Studies : Computational approaches have been utilized to predict the biological activity of sulfonamide derivatives. These studies help in understanding the interactions at a molecular level and guide the design of more effective compounds .

Q & A

Q. What are the key synthetic challenges in preparing N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, and how are they addressed methodologically?

The synthesis involves forming the benzodioxepine core and introducing the sulfonamide group. Key challenges include:

  • Amine Protection : The 4-aminophenyl group may require protection (e.g., acetylation) to prevent undesired side reactions during sulfonamide formation .
  • Ring Closure : Cyclization to form the 1,5-benzodioxepine moiety demands precise temperature control (e.g., reflux in THF) and catalysts like p-toluenesulfonic acid to ensure regioselectivity .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical to isolate the product from intermediates and byproducts .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • NMR Spectroscopy : 1H and 13C NMR validate the benzodioxepine ring (e.g., methylene protons at δ 4.2–4.5 ppm) and sulfonamide group (NH resonance at δ 7.1–7.3 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals in complex regions .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with chlorine or sulfur content .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to investigate the sulfonamide group's role in the compound's biological activity?

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified sulfonamide substituents (e.g., alkylation, fluorination) and compare bioactivity in enzyme inhibition assays (e.g., carbonic anhydrase) .
  • Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonamide moiety and target protein binding pockets (e.g., hydrogen bonding with His64 in carbonic anhydrase) .
  • Competitive Binding Assays : Radiolabeled or fluorescent probes quantify displacement of known inhibitors in vitro .

Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

  • Multi-Technique Cross-Validation : Combine NMR, IR (sulfonamide S=O stretch at ~1350 cm⁻¹), and X-ray crystallography to resolve ambiguities. For example, crystallography can confirm the benzodioxepine ring conformation if NMR data conflicts .
  • Dynamic NMR Experiments : Variable-temperature NMR identifies conformational exchange broadening in flexible regions (e.g., dihydrobenzodioxepine ring) .
  • Isotopic Labeling : Introduce deuterium at specific positions to simplify splitting patterns in complex spectra .

Q. How can kinetic studies be applied to understand the compound's reactivity under varying conditions?

  • Solvent Effects : Monitor reaction rates (e.g., hydrolysis of the sulfonamide group) in polar aprotic (DMF) vs. protic (methanol) solvents using UV-Vis spectroscopy or HPLC .
  • Temperature-Dependent Kinetics : Apply the Arrhenius equation to determine activation energy for degradation pathways (e.g., benzodioxepine ring opening) .
  • pH-Reactivity Profiles : Use buffered solutions (pH 2–12) to study protonation effects on sulfonamide stability, correlating with LC-MS degradation products .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

  • Assay Standardization : Compare IC50 values using identical protocols (e.g., enzyme concentration, substrate concentration, incubation time) to eliminate methodological variability .
  • Metabolic Stability Testing : Evaluate if differences arise from compound degradation in cell-based vs. cell-free assays (e.g., liver microsome stability assays) .
  • Batch Purity Analysis : Re-examine HPLC and NMR data from conflicting studies to rule out impurities (e.g., residual solvents affecting bioactivity) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Benzodioxepine Core Formation

ParameterOptimal ConditionsEvidence Source
SolventTetrahydrofuran (THF)
Catalystp-Toluenesulfonic acid
TemperatureReflux (66–70°C)
Reaction Time12–24 hours

Q. Table 2: Common Contaminants in Synthesis and Mitigation Strategies

ContaminantDetection MethodRemoval Strategy
Unreacted AnilineTLC (Rf = 0.3 in EtOAc/Hexane)Column chromatography (SiO2, 5% MeOH/DCM)
Ring-Opened ByproductHPLC (retention time 2.1 min)Recrystallization (ethanol/water)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.